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Compound of Interest

Compound Name: 2-(4-Butoxyphenyl)ethanol

CAS No.: 27078-63-3

Cat. No.: B1330691 Get Quote

Role: Pharmaceutical Intermediate & Pharmacophore Scaffold CAS: 50593-51-6 (also related

to 123195-72-2 for tert-butyl variants, specified here as n-butoxy) Synonyms: 4-

Butoxyphenethyl alcohol; 2-(p-Butoxyphenyl)ethanol; O-Butyltyrosol.

Executive Summary & Chemical Profile
2-(4-Butoxyphenyl)ethanol is a lipophilic derivative of Tyrosol (4-hydroxyphenethanol). In

medicinal chemistry, it serves as a critical "linker" scaffold, introducing a flexible ethyl spacer

and a lipophilic butoxy tail. This moiety is frequently employed to modulate the LogP

(lipophilicity) of drug candidates, particularly in the design of Beta-adrenergic receptor

antagonists, PPAR agonists, and Antifungal agents where membrane permeability is rate-

limiting.

Its primary utility lies in its bifunctionality:

The Hydroxyl Group: A handle for activation (Mesylation/Tosylation) or oxidation (to

Phenylacetic acid).

The Butoxy Tail: A steric and lipophilic anchor that fits into hydrophobic pockets of target

receptors (e.g., GPCRs).
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Property Data Note

Molecular Formula C₁₂H₁₈O₂

Molecular Weight 194.27 g/mol

Appearance Colorless to pale yellow oil Crystallizes at low temps

Boiling Point 155–160 °C @ 2 mmHg
High vacuum required for

distillation

Solubility Soluble in DCM, EtOAc, MeOH Insoluble in water

Stability Air/Moisture Stable Avoid strong oxidizers

Synthetic Pathways & Mechanistic Logic
The synthesis of 2-(4-Butoxyphenyl)ethanol is most efficiently achieved via the Selective O-

Alkylation of Tyrosol. Direct alkylation is preferred over Friedel-Crafts hydroxyalkylation due to

regioselectivity issues with the latter.

Mechanistic Flowchart (Graphviz)
The following diagram illustrates the synthesis and downstream activation pathways.
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Caption: Synthesis of 2-(4-Butoxyphenyl)ethanol via Williamson Ether Synthesis and

subsequent divergence into activated electrophiles (Mesylate) or carboxylic acids.

Experimental Protocols
Protocol A: Scalable Synthesis from Tyrosol
Objective: Selective alkylation of the phenolic hydroxyl group without affecting the aliphatic

alcohol. Rationale: Phenolic protons (pKa ~10) are significantly more acidic than primary

aliphatic alcohols (pKa ~16). Using a weak base like Potassium Carbonate (

) in a polar aprotic solvent (DMF or Acetone) ensures selective deprotonation of the phenol.

Materials:

Tyrosol (4-Hydroxyphenethanol): 13.8 g (100 mmol)

1-Bromobutane: 15.1 g (110 mmol)

Potassium Carbonate (
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), anhydrous: 27.6 g (200 mmol)

DMF (N,N-Dimethylformamide): 100 mL

Ethyl Acetate (EtOAc) & Hexanes for workup.

Step-by-Step Methodology:

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve Tyrosol (13.8 g) in DMF (100 mL).

Deprotonation: Add

(27.6 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
Note: The mixture may turn slightly yellow as the phenoxide anion forms.

Alkylation: Add 1-Bromobutane (15.1 g) dropwise via an addition funnel over 15 minutes.

Reaction: Heat the mixture to 60–70 °C for 6–8 hours. Monitor via TLC (Mobile Phase: 30%

EtOAc in Hexanes). The starting material (Tyrosol) should disappear (

~0.2), and the product should appear (

~0.5).

Quench: Cool the reaction to RT and pour into Ice Water (400 mL).

Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL).

Wash: Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to

remove residual DMF. Critical Step: DMF retention can interfere with

crystallization/distillation.

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude oil is typically >90% pure. For API grade, purify via Vacuum

Distillation (bp 155 °C @ 2 mmHg) or Silica Gel Chromatography (Gradient: 10% -> 30%

EtOAc/Hexane).
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Yield: Expect 17.5–18.5 g (90–95%).

Protocol B: Activation to Mesylate (Leaving Group)
Objective: Convert the stable alcohol into a reactive mesylate for coupling with amines (e.g., in

Beta-blocker synthesis).

Materials:

2-(4-Butoxyphenyl)ethanol: 9.7 g (50 mmol)

Methanesulfonyl Chloride (MsCl): 6.3 g (55 mmol)

Triethylamine (

): 7.6 g (75 mmol)

Dichloromethane (DCM): 100 mL

Methodology:

Dissolve the Alcohol and

in DCM and cool to 0 °C (Ice bath).

Add MsCl dropwise, keeping the internal temp < 5 °C. Exothermic reaction.

Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

Wash with 1M HCl (cold), then Sat.

, then Brine.

Concentrate to obtain the solid/oil Mesylate. Use immediately in the next step (coupling) to

avoid degradation.

Analytical Quality Control (QC)
HPLC Method (Reverse Phase)
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This method separates the product from the starting material (Tyrosol) and potential over-

alkylated impurities.

Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x

150 mm, 5 µm

Mobile Phase A Water + 0.1% Phosphoric Acid

Mobile Phase B Acetonitrile (ACN)

Gradient
0-2 min: 20% B; 2-15 min: 20% -> 90% B; 15-20

min: 90% B

Flow Rate 1.0 mL/min

Detection
UV @ 220 nm (Amide/Ring) and 275 nm

(Phenol/Ether)

Retention Times Tyrosol: ~3.5 min; Product: ~11.2 min

NMR Interpretation ( H NMR, 400 MHz, )
7.15 (d, 2H): Aromatic protons (meta to alkoxy).

6.85 (d, 2H): Aromatic protons (ortho to alkoxy).

3.95 (t, 2H):

(Butoxy protons adjacent to oxygen).

3.82 (t, 2H):

(Ethanol chain, adjacent to OH).

2.80 (t, 2H):

(Benzylic protons).

1.75 (m, 2H): Butyl chain methylene.

1.48 (m, 2H): Butyl chain methylene.
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0.98 (t, 3H): Terminal methyl of butyl group.

Pharmaceutical Applications & Context
Linker in Beta-Adrenergic Antagonists
The 2-(4-Butoxyphenyl)ethyl moiety mimics the lipophilic tail found in several beta-blockers.

While Metoprolol uses a methoxy-ethyl tail, the butoxy analog is often investigated to increase

blood-brain barrier (BBB) permeability or alter metabolic half-life.

Application: The mesylate generated in Protocol B is reacted with isopropylamine or

substituted piperazines to generate the core pharmacophore.

Tyrosol-Derived Antioxidants & Prodrugs
As a lipophilic ether of Tyrosol, this compound retains the phenethyl skeleton essential for

antioxidant activity but with modified bioavailability. It is often used as a reference standard in

the analysis of olive oil phenolic metabolites where lipophilicity affects absorption rates.

Liquid Crystal Mesogens
Beyond pharma, this intermediate is a precursor for calamitic liquid crystals. The rigid phenyl

ring + flexible alkyl tail (butoxy) + polar head (alcohol) structure is ideal for synthesizing rod-like

mesogens used in optical displays.
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Issue Probable Cause Solution

Low Yield (<70%)
Incomplete deprotonation or

moisture in solvent.

Ensure

is finely ground and DMF is

anhydrous. Increase reaction

time.

O-Alkylation of Aliphatic OH
Reaction temperature too high

or base too strong.

Keep temp < 80 °C. Do NOT

use NaH; stick to

to maintain selectivity for

phenol.

Emulsion during Workup
DMF presence in aqueous

layer.

Wash organic layer thoroughly

with water (3x) or use LiCl

solution to break emulsion.

Product Solidifies
High purity material often

crystallizes.

Gently warm to melt for

handling, or store as a solution

in DCM if used frequently.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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